2-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine;dihydrochloride
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Description
Scientific Research Applications
Synthesis Approaches and Applications
New Routes to Synthesis : A new synthesis route for octahydropyrrolo[1,2-a]pyrazines, which are structural fragments of several drugs, was examined, highlighting a method starting from easily accessible intermediates. This approach offers potential for the development of various medicinal compounds by providing a more efficient synthesis pathway for complex heterocyclic structures (Likhosherstov, Peresada, & Skoldinov, 1993).
Antibacterial and Antifungal Activity : Some derivatives of pyrazoline and pyrazole have been synthesized and tested for antimicrobial activity, showcasing the potential of such compounds in developing new antibiotics and antifungals (Hassan, 2013).
Multicomponent Synthesis : The multicomponent synthesis of 2-amino-3-R-4-aryl-4H-pyranes derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide demonstrates the versatility of combining different molecular fragments to create complex structures with potential biological activity (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).
Cocrystal Studies : Cocrystals involving pyrazinamide with hydroxybenzoic acids were investigated, revealing insights into noncovalent interactions and potential applications in drug formulation and photovoltaic systems, highlighting the structural and functional versatility of heterocyclic compounds (Al-Otaibi, Mary, Armaković, & Thomas, 2020).
Convenient Synthesis Methods : Efficient methods for synthesizing octahydro-pyrazino[1,2-a]pyrazine compounds from simple starting materials have been developed, providing essential insights into the construction of such complex molecules for further research and application (Liang, Wu, Zhang, & Wu, 2004).
Properties
IUPAC Name |
2-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3.2ClH/c1-10-4-5-11-3-2-9-6-8(11)7-10;;/h8-9H,2-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQMFQLZTFXSEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2CCNCC2C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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